molecular formula C13H12N4O2 B14618879 Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- CAS No. 58537-70-5

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-

Cat. No.: B14618879
CAS No.: 58537-70-5
M. Wt: 256.26 g/mol
InChI Key: LAJNDZUGDKTUJX-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it may inhibit key enzymes in the parasite’s metabolic pathways, disrupting its lifecycle. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to the parasite’s death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

58537-70-5

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3,7,10-trimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O2/c1-7-4-5-9-8(6-7)14-10-11(16(9)2)15-13(19)17(3)12(10)18/h4-6H,1-3H3

InChI Key

LAJNDZUGDKTUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC(=O)N(C(=O)C3=N2)C)C

Origin of Product

United States

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